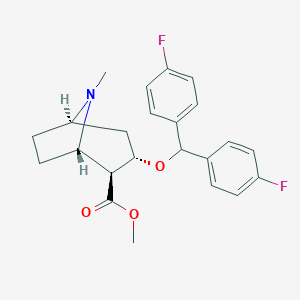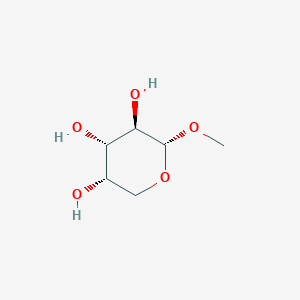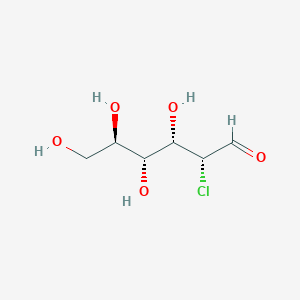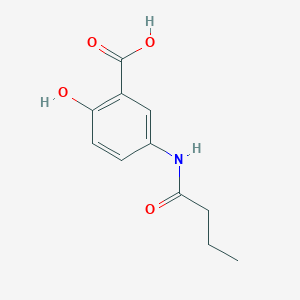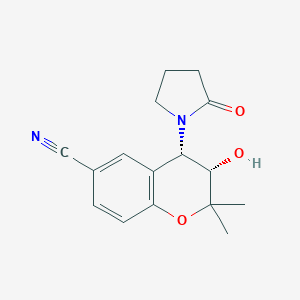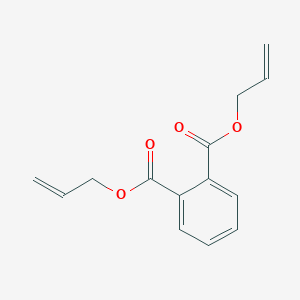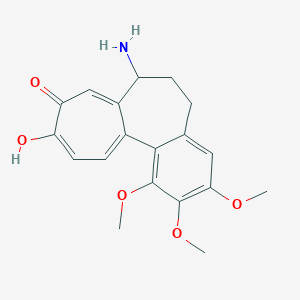
Deacetylcolchiceine
Descripción general
Descripción
Deacetylcolchiceine, also known as N-Deacetylcolchiceine, is a derivative of colchicine . Its IUPAC name is (S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one . It has a molecular weight of 343.38 .
Synthesis Analysis
Fluorescein colchicine (FC) was prepared by the addition of fluorescein isothiocyanate to deacetylcolchicine . The product, FC, was separated from the reactants by thin-layer chromatography (TLC) . Another method for its preparation from colchicine has been reported .
Aplicaciones Científicas De Investigación
Lipid Metabolism in Rats : N-Deacetylcolchiceine (DAC) has been studied for its effects on lipid metabolism in rats. Research has shown that DAC administration leads to a decrease in serum cholesterol and apoB levels. It also causes a reduction in the levels of high-density lipoprotein cholesterol (HDL-C) due to the decrease of HDL subfractions HDLa and HDLb. Interestingly, DAC did not significantly affect the levels of serum and lipoprotein triacylglycerols (Škottová et al., 1992).
Synthesis of Colchifoline : Deacetylcolchiceine is used as a starting material in the synthesis of colchifoline. A study demonstrated that treating a mixture of deacetylcolchicine and deacetylisocolchicine with trifluoroacetylglycolyl chloride results in the formation of colchifoline and isocolchifoline, important compounds in chemical research (Iorio et al., 1981).
Inhibition of Yeast Alcohol Dehydrogenase : Cu(II)-complexes of N-deacetylcolchiceine have been shown to inhibit yeast alcohol dehydrogenase. This inhibition suggests the formation of a ternary enzyme-Cu(II)-alkaloid complex, indicating a potential application in enzymology and biochemistry (Ulrichová et al., 1992).
Investigation of Fluorescence Emission : The interaction between colchicine and H2SO4, resulting in fluorescence emission, involves N-deacetylcolchiceine. This compound exhibits native fluorescence, providing insights into the chemical properties of colchicine and its derivatives (Hui et al., 2005).
Biological Evaluation in Cancer Cell Lines : A study investigated deacetylcolchicine derivatives for their cytotoxicity in cancer cell lines. One of the compounds, 3,4-difluorobenzyl-N-aminocolchicine, demonstrated significant cytotoxicity in the low nanomolar range, suggesting potential applications in cancer treatment research (Cosentino et al., 2012).
Binding to Albumin : The binding of N-deacetylcolchiceine to human serum albumin (HSA) was studied using laser flash photolysis, revealing important information about drug-albumin interactions and potential implications for pharmacology (Bosca & Tormos, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVWPZRYDQROLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875143 | |
| Record name | TRIMETHYLCOLCHICINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylcolchiceine | |
CAS RN |
3482-37-9 | |
| Record name | Deacetylcolchiceine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



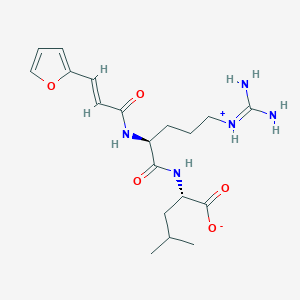
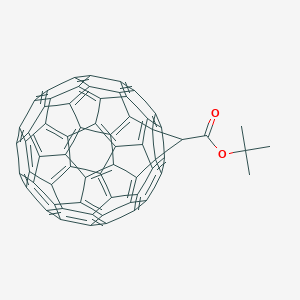
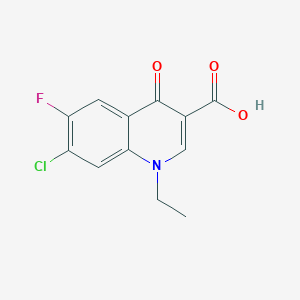
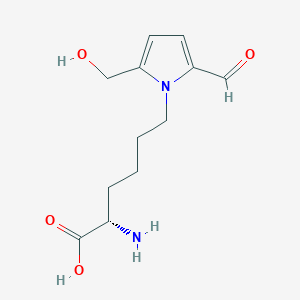
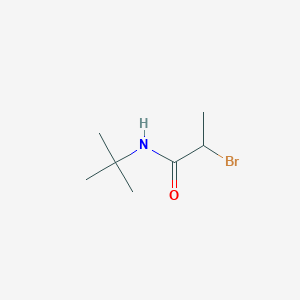
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
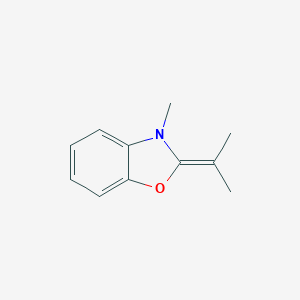
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
